DS42450411

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DS42450411 is a potent orally active inhibitor of hepcidin production. Hepcidin is a central regulatory molecule in systemic iron homeostasis, and its inhibition is a promising strategy for treating anemia of chronic disease . This compound belongs to a series of 4-aminopyrimidine derivatives designed to lower serum hepcidin levels .

Vorbereitungsmethoden

The synthesis of DS42450411 involves the design and optimization of 4-aminopyrimidine derivatives. The preparation method includes the following steps :

Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through various chemical reactions.

Optimization: The intermediate compounds are then optimized to enhance their potency and bioavailability.

Final Compound Formation: The optimized intermediates undergo further chemical reactions to form the final compound, this compound.

Analyse Chemischer Reaktionen

DS42450411 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions under specific conditions.

Reduction: Reduction reactions are also possible, depending on the reagents and conditions used.

Substitution: Substitution reactions are common, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

DS42450411 is characterized as a potent orally active hepcidin production inhibitor. Hepcidin is a key regulator of iron homeostasis in the body, and its modulation can have significant implications for conditions such as anemia of chronic disease and iron overload disorders. The compound's chemical structure allows it to interact effectively with biological targets, potentially leading to therapeutic benefits in these areas .

Structure-Activity Relationship

The development of this compound involved optimizing the 4-aminopyrimidine derivatives to enhance potency and selectivity. The structure-activity relationship studies revealed that modifications to the benzoylpiperidine scaffold could significantly influence biological activity, making it a valuable lead compound in drug discovery .

Hepcidin Modulation

Research indicates that this compound can effectively inhibit hepcidin production, which may be beneficial in treating diseases associated with dysregulated iron metabolism. For instance, studies have shown that this compound can reduce hepcidin levels in preclinical models, leading to increased iron availability for erythropoiesis .

Cancer Research

This compound has been investigated for its potential anti-cancer properties. In vitro studies demonstrated that it exhibits antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC). The compound showed significant activity with an IC50 value indicating effective inhibition of cancer cell growth .

Neuroprotection

Emerging research suggests that this compound may also play a role in neuroprotection. Preclinical models indicate that the compound could protect neuronal cells from apoptosis under stress conditions, which is critical in neurodegenerative diseases .

Case Study 1: Hepcidin Inhibition in Anemia Models

In a study conducted on mice models with anemia of chronic disease, administration of this compound resulted in a marked decrease in hepcidin levels and an increase in serum iron concentrations. This led to improved hemoglobin levels and overall better health outcomes for the subjects .

Case Study 2: Anti-Cancer Efficacy

A series of experiments were conducted using human cancer cell lines to evaluate the antiproliferative effects of this compound. The results indicated that treatment with the compound led to significant reductions in cell viability across multiple cancer types, particularly breast and pancreatic cancers, reinforcing its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hepcidin Inhibition | Mouse Model | N/A | |

| Anti-Cancer | PDAC Cell Line | 9.28 | |

| Neuroprotection | Neuronal Cell Culture | N/A |

Table 2: Structure-Activity Relationship Insights

Wirkmechanismus

DS42450411 exerts its effects by inhibiting the production of hepcidin. Hepcidin is a key regulator of iron homeostasis, and its inhibition can help treat anemia of chronic disease. The compound targets specific molecular pathways involved in hepcidin production, leading to a reduction in serum hepcidin levels .

Vergleich Mit ähnlichen Verbindungen

DS42450411 is unique compared to other similar compounds due to its potent and bioavailable nature. Similar compounds include other 4-aminopyrimidine derivatives that also inhibit hepcidin production . this compound stands out due to its optimized design and effectiveness in lowering serum hepcidin levels in preclinical models .

Similar compounds include:

Other 4-aminopyrimidine derivatives: These compounds share a similar chemical structure and mechanism of action.

Hepcidin inhibitors: Various other hepcidin inhibitors are being studied for their potential therapeutic applications.

Eigenschaften

Molekularformel |

C22H28N4 |

|---|---|

Molekulargewicht |

348.49 |

IUPAC-Name |

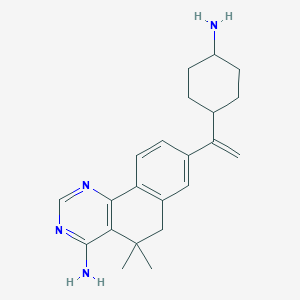

8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine |

InChI |

InChI=1S/C22H28N4/c1-13(14-4-7-17(23)8-5-14)15-6-9-18-16(10-15)11-22(2,3)19-20(18)25-12-26-21(19)24/h6,9-10,12,14,17H,1,4-5,7-8,11,23H2,2-3H3,(H2,24,25,26) |

InChI-Schlüssel |

ADLAJVKSIHBUEZ-CZIWCDLHSA-N |

SMILES |

CC1(CC2=C(C=CC(=C2)C(=C)C3CCC(CC3)N)C4=C1C(=NC=N4)N)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DS 42450411; DS-42450411; DS42450411 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.